molecular formula C23H26N4O4 B2428635 N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021081-35-5

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2428635
CAS No.: 1021081-35-5
M. Wt: 422.485
InChI Key: KSWQFRQXVDBKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-19-10-6-5-9-18(19)24-21(29)26-15-12-23(13-16-26)20(28)27(22(30)25-23)14-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQFRQXVDBKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The triazaspiro core and amide functional groups may participate in nucleophilic substitution reactions. For example:

  • Conditions : Alkaline or acidic media, polar aprotic solvents.

  • Mechanism : The spirocyclic nitrogen atoms could act as leaving groups, facilitating substitution at specific positions.

  • Products : Modified derivatives with altered substituents (e.g., replacing phenylethyl groups).

  • Relevance : Such reactions are critical for synthesizing analogs with varied biological activity.

Hydrolysis of Amide Groups

The amide moiety (N-(2-methoxyphenyl)) is susceptible to hydrolysis under specific conditions:

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH), elevated temperatures.

  • Mechanism : Cleavage of the amide bond via nucleophilic attack (acid-catalyzed) or deprotonation (base-catalyzed).

  • Products : Corresponding carboxylic acid derivatives and methoxyphenylamine.

  • Relevance : Hydrolysis studies aid in understanding metabolic stability and degradation pathways.

Electrophilic Aromatic Substitution

The methoxyphenyl substituent may undergo electrophilic reactions:

  • Conditions : Electrophiles (e.g., nitration agents), Lewis acids (e.g., FeCl₃).

  • Mechanism : Substitution at the activated aromatic ring (para to methoxy group).

  • Products : Nitration, bromination, or acylation derivatives.

  • Relevance : Functionalization for enhanced lipophilicity or targeting specific biological receptors .

Diketone Reactivity

The 2,4-dioxo groups (diketone) may participate in:

  • Nucleophilic Addition : Reactions with hydrazines, alcohols, or amines.

  • Cycloadditions : [4+2] Diels-Alder reactions with dienes.

  • Conditions : Mild to moderate temperatures, catalytic acids/bases.

  • Products : Hydrazones, hemiacetals, or fused heterocyclic compounds.

  • Relevance : These reactions enable the synthesis of bioisosteric analogs.

Spiro Ring Modification

The triazaspiro[4.5]decane core may undergo ring-opening or cross-linking:

  • Conditions : Reducing agents (e.g., LiAlH₄) or oxidizing agents (e.g., KMnO₄).

  • Mechanism : Disruption of the spiro junction via cleavage of amide or ketone bonds.

  • Products : Linearized derivatives or cross-linked structures.

  • Relevance : Insights into structural flexibility and stability.

Data Table: Key Reaction Types

Reaction TypeConditionsProductsReferences
Nucleophilic SubstitutionAlkaline/acidic media, polar aprotic solventsModified substituents
Amide HydrolysisStrong acid/base, heatCarboxylic acid derivatives
Electrophilic SubstitutionNitration agents, FeCl₃Aromatic derivatives
Diketone AdditionMild temperatures, catalytic agentsHydrazones/heterocycles
Spiro Ring ModificationReducing/oxidizing agentsLinearized structures

Research Findings

  • Biological Implications : Analogous triazaspiro compounds exhibit opioid receptor activity, suggesting potential in pain management.

  • Synthetic Challenges : Multi-step synthesis often requires controlled conditions to maintain spirocyclic integrity.

  • Functional Group Interactions : The methoxyphenyl group enhances lipophilicity, while the diketone moiety enables nucleophilic reactivity .

Scientific Research Applications

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites of target proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with related structures, such as:

Uniqueness

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of interest due to its unique structural features and potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C33H30N4O5C_{33}H_{30}N_4O_5 with an exact mass of approximately 562.22 g/mol. It features a triazaspirodecane scaffold that is known for its diverse biological activities.

Recent studies have highlighted the role of this compound in targeting the mitochondrial permeability transition pore (mPTP). The opening of mPTP is implicated in myocardial cell death during reperfusion injury. Compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold have shown promising results as mPTP inhibitors, leading to decreased apoptosis and improved cardiac function in models of myocardial infarction (MI) .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antioxidant Effects : The compound exhibits significant antioxidant properties that may protect against oxidative stress-related damage.
  • Cardioprotective Effects : Inhibition of mPTP opening leads to reduced myocardial injury during ischemic events.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions through modulation of apoptotic pathways.

Case Studies

  • Myocardial Infarction Model :
    • A study demonstrated that administration of triazaspirodecane derivatives resulted in reduced apoptotic rates and enhanced cardiac function during reperfusion in MI models. This was attributed to the preservation of mitochondrial ATP levels and inhibition of mPTP opening .
  • Neuroprotection :
    • In vitro studies indicated that the compound could mitigate neuronal cell death induced by oxidative stress. The mechanisms involved may include modulation of signaling pathways related to apoptosis and inflammation.

Research Findings

A summary of key findings from recent research is presented in the table below:

StudyFindingsImplications
PubMed Study Identified as an mPTP inhibitor with cardioprotective effectsPotential use in MI treatment
Neuroprotection StudyExhibited protective effects against oxidative stress-induced neuronal deathPossible application in neurodegenerative diseases
Structure-Activity Relationship (SAR) Analysis Optimized derivatives showed enhanced biological activityInsights into design for future compounds

Q & A

Q. What physicochemical properties are critical for early-stage pharmacokinetic profiling?

  • Methodological Answer : Prioritize logP (lipophilicity), aqueous solubility, and plasma protein binding. For structurally related 1,3,8-triazaspiro[4.5]decan-4-ones, logP values range from 2.1–3.5, with moderate solubility in PBS (pH 7.4) at 25°C. eADME data suggest moderate hepatic microsomal stability (t₁/₂ > 30 minutes) .

Advanced Research Questions

Q. How can researchers design isoform-selective inhibitors using this scaffold, such as for phospholipase D2 (PLD2)?

  • Methodological Answer : A matrix library approach is effective. Introduce halogenated substituents (e.g., 3-fluorophenyl) or extended aromatic groups (e.g., naphthamide) to enhance selectivity. For example, analogs with a 3-fluorophenyl group achieved 75-fold selectivity for PLD2 over PLD1 (IC₅₀ = 20 nM) by optimizing steric and electronic interactions in the catalytic pocket .
  • Key Data : PLD2-selective inhibitors reduce invasive migration in glioblastoma cells (U87-MG) by >50% at 1 µM .

Q. What computational methods validate target binding interactions for this compound?

  • Methodological Answer : Molecular docking and molecular dynamics (MD) simulations can identify key interactions. For example, the terminal 1-ethyl-2,4-dioxo-triazaspiro moiety forms hydrogen bonds with Gly94, Asn95, and Ser96 (distances: 2.1–2.8 Å) in enzyme targets like XGHPRT, as shown in machine learning-driven studies .

Q. How do structural modifications at the 2-methoxyphenyl or phenylethyl groups impact anticonvulsant or anticancer activity?

  • Methodological Answer : Replace the 2-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenoxyethyl) to enhance blood-brain barrier (BBB) penetration. In anticonvulsant studies, such substitutions reduced seizure duration by 40% in rodent models via enhanced GABAergic modulation .
  • Key Data : Analogous spiro compounds with 4-chlorobenzyl groups showed IC₅₀ values of 0.8 µM against DDR1, a fibrosis target .

Experimental Design & Data Analysis

Q. How should researchers address contradictions in bioactivity data across different assays?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate target engagement using orthogonal methods (e.g., SPR, cellular thermal shift assays). For PLD inhibitors, discrepancies between enzymatic and cellular IC₅₀ values often arise from differences in membrane lipid composition .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Use genetic mouse models for disease-specific validation. For example, Alport syndrome models demonstrated that spirocyclic DDR1 inhibitors reduced renal fibrosis by 60% and preserved glomerular filtration rates (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.